molecular formula C14H11Cl2NO B12046829 2-chloro-N-(4-chlorobenzyl)benzamide

2-chloro-N-(4-chlorobenzyl)benzamide

Cat. No.: B12046829
M. Wt: 280.1 g/mol
InChI Key: NYMXRCCHQVWRJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chlorobenzyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The general reaction scheme is as follows:

2-chlorobenzoyl chloride+4-chlorobenzylamineThis compound\text{2-chlorobenzoyl chloride} + \text{4-chlorobenzylamine} \rightarrow \text{this compound} 2-chlorobenzoyl chloride+4-chlorobenzylamine→this compound

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chlorobenzyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles.

    Oxidation: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted benzamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

2-chloro-N-(4-chlorobenzyl)benzamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic properties and interactions with biological targets.

    Industry: Limited use in specialized chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are subject to ongoing research, and detailed mechanisms are not fully elucidated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chlorobenzyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for research in various scientific fields .

Properties

Molecular Formula

C14H11Cl2NO

Molecular Weight

280.1 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]benzamide

InChI

InChI=1S/C14H11Cl2NO/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9H2,(H,17,18)

InChI Key

NYMXRCCHQVWRJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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